molecular formula C8H16N2O2 B14409368 N-(Propylcarbamoyl)butanamide CAS No. 82162-77-4

N-(Propylcarbamoyl)butanamide

Cat. No.: B14409368
CAS No.: 82162-77-4
M. Wt: 172.22 g/mol
InChI Key: ZLUMKDIQYOFNHL-UHFFFAOYSA-N
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Description

N-(Propylcarbamoyl)butanamide: is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is specifically structured with a propyl group attached to the nitrogen atom and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Typically involves heating with aqueous hydrochloric acid.

    Basic Hydrolysis: Involves heating with aqueous sodium hydroxide.

    Reduction: Utilizes lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: Butanoic acid and propylamine.

    Reduction: Butylamine and propylamine.

Mechanism of Action

The mechanism by which N-(Propylcarbamoyl)butanamide exerts its effects is primarily through its interaction with specific enzymes and proteins. For instance, it can act as a substrate for amidases, which catalyze the hydrolysis of amides to carboxylic acids and amines . This interaction is crucial in various biochemical pathways, particularly in the metabolism of nitrogen-containing compounds.

Properties

CAS No.

82162-77-4

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(propylcarbamoyl)butanamide

InChI

InChI=1S/C8H16N2O2/c1-3-5-7(11)10-8(12)9-6-4-2/h3-6H2,1-2H3,(H2,9,10,11,12)

InChI Key

ZLUMKDIQYOFNHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)NCCC

Origin of Product

United States

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